molecular formula C20H20O B14209895 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran CAS No. 823179-46-0

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran

Cat. No.: B14209895
CAS No.: 823179-46-0
M. Wt: 276.4 g/mol
InChI Key: AEDRUKJWCFZLDL-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran is a complex organic compound characterized by its unique hexahydro-2-benzofuran structure with diphenyl groups attached at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, followed by heating in toluene under reflux conditions . This method yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran is unique due to its specific substitution pattern and the presence of diphenyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

823179-46-0

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran

InChI

InChI=1S/C20H20O/c1-3-7-15(8-4-1)19-11-17-13-21-14-18(17)12-20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

AEDRUKJWCFZLDL-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2CC(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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